N-(1-((4-(三氟甲基)苯基)磺酰基)氮杂环丁烷-3-基)嘧啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom. It also has a trifluoromethyl group attached to a phenyl ring, which is a common motif in many pharmaceutical compounds due to the unique properties of fluorine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine and pyrimidine rings in separate steps, followed by their connection via a suitable linker. The trifluoromethyl group could be introduced using various methods of trifluoromethylation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group, which could activate the phenyl ring towards electrophilic aromatic substitution . The azetidine and pyrimidine rings might also participate in reactions depending on their substitution patterns.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .科学研究应用
在 FDA 批准药物中的用途
三氟甲基 (TFM) 基团是该化合物结构的一部分,存在于许多 FDA 批准的药物中 . TFM 基团被认为是药效团,是分子结构中负责特定生物学或药理学相互作用的部分 .
在农药中的用途
三氟甲基吡啶 (TFMP) 衍生物与该化合物具有结构相似性,在农药行业中得到广泛应用 . 这些衍生物用于保护作物免受害虫侵害 .
在制药中的用途
几种 TFMP 衍生物也用于制药和兽医行业 . 含有 TFMP 部分的五种药物和两种兽医产品已获得市场批准,许多候选药物目前正在进行临床试验 .
在激酶抑制活性中的用途
该化合物有可能用于开发激酶抑制剂 . 激酶抑制剂是治疗癌症和炎症性疾病的重要药物 .
在抗菌活性中的用途
该化合物有可能用于开发新型抗菌剂 . 三氟甲基可以增强该化合物的抗菌活性 .
在抗病毒剂中的用途
该化合物有可能用于合成新型靛红衍生物作为广谱抗病毒剂 . 氟原子的独特理化性质和吡啶部分的独特特性可能有助于这些衍生物的抗病毒活性 .
作用机制
Mode of Action
It is known that the trifluoromethyl group often imparts unique properties to a molecule, such as increased lipophilicity, which can enhance its interaction with certain biological targets .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s bioavailability by increasing its lipophilicity .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
属性
IUPAC Name |
N-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c15-14(16,17)10-2-4-12(5-3-10)24(22,23)21-8-11(9-21)20-13-18-6-1-7-19-13/h1-7,11H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWVGEMMJIQIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。